

interpreting BMS-561392 formate selectivity data

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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739 Get Quote

Technical Support Center: BMS-561392 Formate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-561392 formate**. The information is designed to assist with experimental design and the interpretation of selectivity data.

Understanding BMS-561392 Formate

BMS-561392, also known as DPC 333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha (TNF α) Converting Enzyme (TACE), which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] **BMS-561392 formate** is the formate derivative of this compound.[4] TACE is a key enzyme responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably pro-TNF α , to release its soluble, active form.[3] Due to its role in producing pro-inflammatory TNF α , TACE is a therapeutic target for inflammatory diseases like rheumatoid arthritis.[5][6]

Quantitative Selectivity Data

The following tables summarize the in vitro inhibitory potency of BMS-561392 against its primary target, TACE, and other related enzymes.

Table 1: Inhibitory Activity against TACE (ADAM17)

|--|



| BMS-561392 | TACE | 0.20 |[6] |

Table 2: Inhibitory Activity in Cell-Based Assays

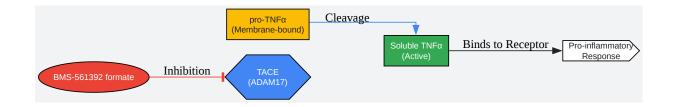
Compound	Cell Line	Measured Output	IC50 (μM)	Source
BMS-561392	CHO-pro-TNFα	Soluble TNFα Secretion	0.15	[7]
BMS-561392	CHO-APPwt	sAPPα Secretion	4.47	[7]
BMS-561392	CHO-APPswe	sAPPα Secretion	0.23	[7]
TAPI-I (Broad- spectrum)	CHO-pro-TNFα	Soluble TNFα Secretion	0.90	[7]

| TAPI-I (Broad-spectrum) | CHO-APPwt | sAPPα Secretion | 59.1 |[7] |

Note: CHO-APPwt expresses wild-type Amyloid Precursor Protein. CHO-APPswe expresses the Swedish mutation of APP, which alters its processing.

Signaling Pathway and Mechanism of Action

BMS-561392 acts by directly inhibiting the enzymatic activity of TACE (ADAM17). This prevents the cleavage and release of the soluble, active form of TNF α and other TACE substrates from the cell surface.



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Caption: Mechanism of TACE inhibition by **BMS-561392 formate**.



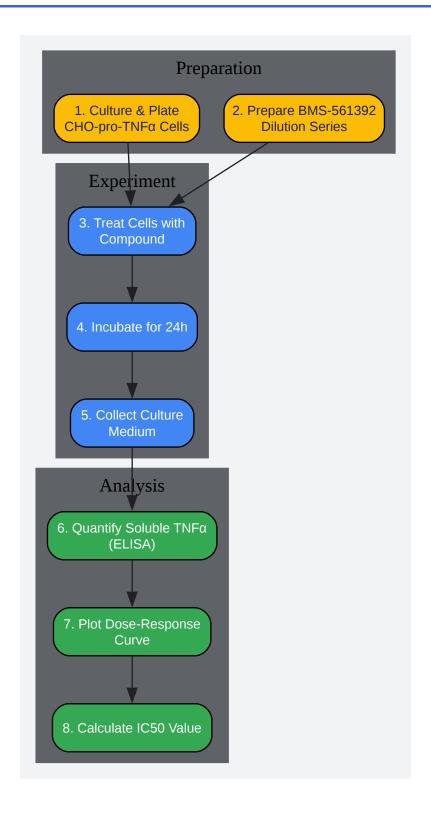
Experimental Protocols and Workflows Protocol: In Vitro TACE Inhibition Assay using Cultured Cells

This protocol outlines a general procedure for measuring the inhibition of TACE-mediated cleavage of a substrate, such as pro-TNF α , in a cell-based assay.

- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the membrane-bound precursor form of TNFα (pro-TNFα).
- Cell Plating: Seed the cells into appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
- Compound Preparation: Prepare a dilution series of **BMS-561392 formate** in a suitable solvent (e.g., DMSO). Also, prepare a vehicle control (DMSO only) and a positive control inhibitor if available (e.g., TAPI-I).
- Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of **BMS-561392 formate** or controls.
- Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for TACE activity and inhibition.[7]
- Sample Collection: After incubation, collect the conditioned culture medium from each well.
- Quantification: Measure the concentration of the cleaved, soluble TNFα in the collected medium using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: Plot the soluble TNFα concentration against the logarithm of the **BMS-561392 formate** concentration. Use a non-linear regression model to fit the curve and determine the IC50 value (the concentration at which 50% of TACE activity is inhibited).

Experimental Workflow Diagram





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Caption: Workflow for a cell-based TACE inhibition assay.



Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of BMS-561392 formate?

A1: The primary target is the enzyme TACE (Tumor Necrosis Factor-alpha Converting Enzyme), also known as ADAM17.[1] It is a metalloproteinase that cleaves various cell-surface proteins.

Q2: How selective is BMS-561392?

A2: BMS-561392 is described as a highly selective TACE inhibitor. In vitro studies have shown that it has over 100-fold greater selectivity for TACE compared to other Matrix Metalloproteinases (MMPs).[6] Its potency against TACE is in the low nanomolar range (IC50 = 0.20 nM).[6]

Q3: My experimentally determined IC50 value is different from the published data. What could be the cause?

A3: Discrepancies in IC50 values can arise from several factors:

- Assay Format: The published IC50 of 0.20 nM was determined in an isolated enzyme (in vitro) assay, while cell-based assays often yield higher IC50 values (e.g., 0.15 μM) due to factors like cell membrane permeability, compound stability, and protein binding in the medium.[6][7]
- Substrate Specificity: The potency can vary depending on the TACE substrate being measured (e.g., pro-TNFα vs. APP).
- Experimental Conditions: Variations in cell type, incubation time, substrate concentration, and detection method can all influence the final IC50 value.
- Compound Integrity: Ensure the purity and integrity of your **BMS-561392 formate** stock.

Q4: Does BMS-561392 inhibit enzymes other than TACE?

Troubleshooting & Optimization





A4: While highly selective for TACE over other MMPs, it's important to consider other members of the ADAM (A Disintegrin and Metalloproteinase) family. For instance, TACE is also the primary α -secretase for Amyloid Precursor Protein (APP).[7] Therefore, BMS-561392 also inhibits the α -cleavage of APP, which can be considered an on-target effect.[7] When investigating novel pathways, it is always good practice to consider potential off-target effects, as many small molecule inhibitors can interact with unintended targets.[8]

Q5: How does BMS-561392 affect the processing of Amyloid Precursor Protein (APP)?

A5: BMS-561392 inhibits the α -secretase activity of TACE, which reduces the production of soluble APP α (sAPP α), a product of the non-amyloidogenic pathway.[7] Interestingly, studies have shown that in some cell lines, this inhibition of the α -cleavage pathway does not lead to a corresponding increase in the β -cleavage products, such as amyloid-beta (A β) peptides.[7]

Q6: What could be the reason for observing unexpected cellular effects that don't seem related to TACE inhibition?

A6: While BMS-561392 is highly selective, unexpected effects could stem from:

- Off-Target Inhibition: At higher concentrations, the compound may inhibit other metalloproteinases or unrelated proteins. It is a common mechanism for small molecules to have off-target interactions.[8][9]
- Pathway Complexity: TACE has numerous substrates beyond TNFα. Inhibiting TACE can affect multiple signaling pathways simultaneously, leading to complex downstream biological consequences.
- Cell-Specific Responses: The repertoire of TACE substrates can vary between cell types, leading to different cellular outcomes upon inhibition.

Q7: What is a suitable positive control to use in my experiments alongside BMS-561392?

A7: A good positive control would be a well-characterized, broad-spectrum metalloproteinase inhibitor like TAPI-I. This allows you to compare the specific effects of a selective TACE inhibitor (BMS-561392) with the effects of broader inhibition, helping to confirm that the observed phenotype is due to TACE inhibition.[7]



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